L-Menthyl acetate chemical structure and CAS number
L-Menthyl acetate chemical structure and CAS number
An In-Depth Technical Guide to L-Menthyl Acetate: Structure, Properties, Synthesis, and Applications
Introduction
L-Menthyl acetate is a naturally occurring monoterpene ester, recognized as a significant component of peppermint oil (Mentha piperita) where it contributes to the characteristic aroma and flavor.[1][2][3] As the acetate ester of L-menthol, this compound is highly valued for its mild, refreshing minty-fruity aroma and a lasting cooling sensation that is less intense than its parent alcohol, menthol.[1][4] Its unique sensory profile, coupled with favorable physicochemical properties, has led to its widespread use in the flavor, fragrance, and cosmetic industries.[3][5][6] Furthermore, its potential as a transdermal penetration enhancer has garnered significant interest within pharmaceutical and drug development research.[7][8][9]
This technical guide provides a comprehensive overview of L-Menthyl acetate, detailing its chemical structure, physicochemical properties, synthesis methodologies, and key applications for researchers, scientists, and professionals in drug development.
Core Chemical Identity
The precise identification of a chemical entity is foundational to all scientific work. L-Menthyl acetate is defined by its specific stereochemistry, which dictates its biological and sensory properties. The molecule possesses three chiral centers, with the naturally occurring and most common isomer being (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.[2][10][11]
Chemical Structure
The structure consists of a cyclohexane ring derived from L-menthol, with the hydroxyl group at position C1 esterified with an acetyl group. The stereochemistry at the three chiral centers (C1, C2, and C5) is critical for its distinct properties.
A simplified representation of the L-Menthyl acetate structure.
| Identifier | Value | Source |
| CAS Number | 2623-23-6 | [1][7][10][11][12] |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-yl]cyclohexyl] acetate | [2][11] |
| Synonyms | (-)-Menthyl acetate, (1R)-(-)-Menthyl acetate, l-Menthol acetate | [11] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][10][11][12] |
| Molecular Weight | 198.30 g/mol | [1][11][12] |
| InChI Key | XHXUANMFYXWVNG-ADEWGFFLSA-N | [2][11][13] |
| Canonical SMILES | C[C@@H]1CCOC(=O)C">C@HC(C)C | [11] |
| FEMA Number | 2668 | [10][11] |
Physicochemical and Spectroscopic Properties
The utility of L-Menthyl acetate in various applications is directly linked to its physical and chemical characteristics. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [5][10] |
| Odor | Fresh, minty, fruity, herbal; milder than menthol | [1][4][7] |
| Boiling Point | 229-230 °C (at 1013 hPa) | [1][7][14] |
| Melting Point | < 25 °C | [1] |
| Density | 0.921 – 0.927 g/mL at 25 °C | [4][5][7] |
| Refractive Index (n²⁰/D) | 1.4410 – 1.4490 | [4][5] |
| Optical Rotation ([α]²⁰/D) | -70° to -75° | [5][10] |
| Flash Point | 87 - 98.5 °C (closed cup) | [10][14] |
| Solubility | Soluble in ethanol; slightly soluble in chloroform, methanol; very slightly soluble in water. | [1][5][15] |
| Vapor Pressure | 12.20 Pa at 25 °C | [10] |
Synthesis and Mechanistic Considerations
While L-Menthyl acetate can be isolated from natural sources, chemical synthesis via esterification of L-menthol is the predominant method for commercial and research-scale production due to higher efficiency and control.[3][7]
Expertise in Reagent Selection
The choice of the acetylating agent is a critical parameter that dictates reaction efficiency. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of L-menthol attacks the carbonyl carbon of the acetylating agent. The effectiveness of the agent is determined by the stability of the leaving group:
-
Acetyl Chloride: The most reactive agent. The chloride ion (Cl⁻) is an excellent leaving group, leading to a rapid and often exothermic reaction. This method is highly effective but requires careful handling due to the corrosive nature of acetyl chloride and the evolution of HCl gas.[16][17][18]
-
Acetic Anhydride: A highly effective and commonly used reagent. The acetate ion (CH₃COO⁻) is a good leaving group, making the reaction efficient, typically with the aid of an acid catalyst (e.g., H₂SO₄) or a base. It offers a balance of high reactivity and safer handling compared to acetyl chloride.[19]
-
Acetic Acid: The least reactive agent. The hydroxide ion (OH⁻) is a poor leaving group. To drive the Fischer esterification forward, a strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The reaction is reversible and often requires the removal of water to shift the equilibrium towards the product.[16]
Experimental Protocol: Synthesis via Acetic Anhydride
This protocol describes a robust and reliable method for synthesizing L-Menthyl acetate, which is self-validating through purification and characterization steps.
Materials:
-
L-Menthol (1 equivalent)
-
Acetic Anhydride (1.5 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)
-
Diethyl ether or Dichloromethane (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-Menthol in the chosen solvent.
-
Reagent Addition: Slowly add acetic anhydride to the solution, followed by the careful, dropwise addition of concentrated sulfuric acid. The addition of acid can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., ~60 °C) and maintain for 90-120 minutes.[19] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and dilute with the solvent. Carefully wash the organic layer sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ solution (2-3x, until CO₂ evolution ceases) to neutralize the acidic catalyst and excess acetic anhydride.
-
Brine (1x) to remove residual water.
-
-
Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-Menthyl acetate.
-
Purification (Optional): For high-purity applications, the product can be further purified by vacuum distillation.
Synthesis Workflow Diagram
A schematic of the L-Menthyl acetate synthesis workflow.
Applications in Research and Industry
L-Menthyl acetate's unique combination of a pleasant, cooling aroma and its physicochemical properties makes it a versatile ingredient.
-
Flavor and Fragrance: It is a key component in perfumes, cosmetics, soaps, and detergents, where it imparts a fresh, minty note without the harshness of pure menthol.[1][10] In the food industry, it is used to flavor chewing gum, candies, beverages, and oral hygiene products like toothpaste and mouthwash.[1][5][6]
-
Pharmaceuticals and Drug Development: A significant area of research is its use as a transdermal penetration enhancer. It can increase the skin permeation of various drugs with differing lipophilicities, such as 5-aminolevulinic acid (ALA) and lidocaine.[7][9] It is hypothesized that L-Menthyl acetate may act as a prodrug, slowly releasing active L-menthol upon hydrolysis by esterases in the skin, leading to a prolonged cooling or therapeutic effect.[2] It is also incorporated into topical balms and ointments for its cooling and anti-inflammatory properties.[1]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical substance.
-
Hazard Identification: L-Menthyl acetate is classified as toxic to aquatic life with long-lasting effects (H401, H411).[14][20][21] It is also a combustible liquid.[22] While some studies indicate it is non-irritating to skin and eyes, it is prudent to avoid direct contact.[20]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[20][22] Keep away from heat, sparks, and open flames.[22]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent oxidation and degradation.[1][20]
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Menthyl acetate (1alpha,2beta,5alpha) FPD-2015A-2791 - SAFETY DATA SHEET | Perfumer's Apprentice. [Link]
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l-menthyl acetate | Stenutz. [Link]
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L-Menthyl acetate | C12H22O2 | CID 220674 | PubChem. [Link]
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Menthyl acetate | C12H22O2 | CID 27867 | PubChem. [Link]
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(PDF) Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time | ResearchGate. [Link]
-
Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent | AIP Publishing. [Link]
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DL-Menthyl Acetate | Peppermint Oil Manufacturers. [Link]
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Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent | Core.ac.uk. [Link]
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Buy Bulk – Menthyl Acetate | Wholesale Supplier. [Link]
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Menthyl acetate | NIST WebBook. [Link]
- Method for preparing D- or L-menthol - Google P
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Menthyl acetate. A new link in the chain of acetates studied with rotational spectroscopy | ResearchGate. [Link]
-
Menthyl acetate | Sciencemadness Discussion Board. [Link]
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